molecular formula C7H6IN3O B2843071 5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1459230-34-2

5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B2843071
M. Wt: 275.049
InChI Key: IUMYEYMXTBEQRK-UHFFFAOYSA-N
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Patent
US09156853B2

Procedure details

To a stirred solution of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (19.0 g, 64.9 mmol) in 1,4-dioxane (481 ml) was added 2M sodium hydroxide (aq) solution (479 ml, 959 mmol). The solution was heated to 100° C. and heated for 4 h. The solution was cooled. The organic solvent was removed in vacuo. The aqueous was acidified to ca pH 4 using concentrated hydrochloric acid. The resulting suspension was filtered and dried under vacuum and flowing nitrogen to afford the title compound which was used without further purification (15.7 g, 88%). LCMS RT=0.65 min, M+H+=276.0. 1H NMR (500 MHz, d6-DMSO) 11.93 (br s, 1H), 7.90 (s, 1H), 3.68 (s, 3H).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
479 mL
Type
reactant
Reaction Step One
Quantity
481 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH3:12])[C:4]=2[N:5]=[CH:6][N:7]=1.[OH-:13].[Na+]>O1CCOCC1>[I:11][C:10]1[C:3]2[C:2](=[O:13])[NH:7][CH:6]=[N:5][C:4]=2[N:8]([CH3:12])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
479 mL
Type
reactant
Smiles
Name
Quantity
481 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
IC1=CN(C=2N=CNC(C21)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.